molecular formula C25H24N2O4 B2570774 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide CAS No. 898457-41-5

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide

Cat. No.: B2570774
CAS No.: 898457-41-5
M. Wt: 416.477
InChI Key: NRLOIIOBFUDLQZ-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 1,2-dihydroisoquinolin-5-yl core substituted with a 2-ethoxyethyl group at position 2 and an acetamide-linked naphthalen-1-yl moiety at position 3. Its molecular formula is C₂₆H₂₅N₂O₄ (molecular weight: 436.48 g/mol). While its specific biological activity remains uncharacterized in the provided evidence, its structural analogs (e.g., EVT-401, JNJ-67856633) exhibit roles as receptor antagonists or enzyme inhibitors, implying possible pharmacological relevance .

Properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-2-30-16-15-27-14-13-20-21(25(27)29)10-6-12-23(20)31-17-24(28)26-22-11-5-8-18-7-3-4-9-19(18)22/h3-14H,2,15-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLOIIOBFUDLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.

    Coupling with Naphthalene: The final step involves coupling the isoquinoline derivative with a naphthalene derivative. This can be achieved through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a naphthalene-based electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline ring, potentially converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene moiety, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways, making it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoquinoline and naphthalene moieties. These interactions can lead to the modulation of biological pathways, resulting in various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Biological Target/Activity Key Findings References
Target Compound : 2-{[2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide C₂₆H₂₅N₂O₄ - Naphthalen-1-yl acetamide
- 2-Ethoxyethyl substituent
Underexplored High lipophilicity (naphthalene) may enhance membrane permeability; ethoxy group may improve solubility
EVT-401 : 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-N-(2-(1-hydroxypropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide C₂₄H₂₃F₄N₂O₃ - 3-Fluoro-4-(trifluoromethyl)phenyl
- Hydroxypropan-2-yl group
P2X7 receptor antagonist Demonstrated efficacy in rheumatoid arthritis models by inhibiting IL-1β release
JNJ-67856633 : 1-(1-Oxo-1,2-dihydroisoquinolin-5-yl)-5-(trifluoromethyl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazole-4-carboxamide C₂₀H₁₁F₆N₅O₂ - Pyrazole-carboxamide
- Trifluoromethyl groups
MALT1 inhibitor Potent anti-inflammatory activity; advanced to clinical trials for autoimmune disorders
Compound 6b : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide C₂₁H₁₇N₅O₄ - Triazole linker
- 2-Nitrophenyl group
Synthetic intermediate Enhanced hydrogen-bonding capacity due to nitro group; no reported bioactivity
Verosudil : rac-(2R)-2-(Dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide C₁₈H₁₈N₃O₂S - Thiophene substituent
- Dimethylamino group
Rho kinase inhibitor FDA-approved for glaucoma; structural flexibility enhances target binding

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The naphthalen-1-yl group in the target compound contrasts with EVT-401’s 3-fluoro-4-(trifluoromethyl)phenyl group. While both are lipophilic, EVT-401’s electron-withdrawing substituents enhance receptor binding specificity for P2X7 .
  • The ethoxyethyl chain in the target compound differs from JNJ-67856633’s pyrazole-carboxamide , which confers rigidity and improves MALT1 inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to Compound 6b (), which employs copper-catalyzed azide-alkyne cycloaddition. However, the absence of a triazole linker in the target compound simplifies its synthesis but may reduce hydrogen-bonding interactions .

Therapeutic Potential: Unlike EVT-401 and JNJ-67856633, the target compound lacks documented receptor targets.

Research Findings and Limitations

  • Solubility vs. Lipophilicity : The ethoxyethyl group may balance the naphthalene’s hydrophobicity, but its efficacy in vivo remains untested .
  • Structural Analogues : EVT-401 and JNJ-67856633 highlight the importance of electron-deficient aromatic rings (e.g., trifluoromethyl groups) for target engagement, a feature absent in the target compound .
  • Unmet Needs: No crystallographic data (e.g., SHELX-refined structures) or pharmacokinetic profiles are available for the target compound, limiting mechanistic insights .

Biological Activity

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes an ethoxyethyl group, a dihydroisoquinolinone moiety, and a naphthalenyl acetamide component. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula: C22H23N2O4
  • Molecular Weight: 398.4 g/mol
  • IUPAC Name: 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(naphthalen-1-yl)acetamide
  • Canonical SMILES: CC(OCC(=O)NCC1=CC=CC=C1)C(=O)N(C=Cc1c2cccc1OCC(Nc1ccc(C)cc1)=O)C2=O

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The dihydroisoquinolinone moiety may engage with active sites on these targets, while the ethoxyethyl and naphthalenyl groups could enhance binding affinity or selectivity. This interaction may modulate various signaling pathways or enzymatic activities, leading to observed pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds featuring similar structural motifs have been evaluated for their inhibitory effects on heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and chemoresistance. Inhibiting HO-1 has been proposed as a strategy for enhancing the efficacy of cancer therapies.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (μM)Mechanism
Compound 7lU87MG (glioblastoma)≤ 8HO-1 inhibition
Compound 7iDU145 (prostate cancer)≤ 8HO-1 inhibition
Compound 7mA549 (lung cancer)≤ 8HO-1 inhibition

These findings indicate that compounds structurally related to this compound can effectively inhibit HO-1 and exhibit anticancer activity across multiple cell lines .

Enzymatic Activity Modulation

The compound may also influence various enzymatic activities beyond HO-1. The dihydroisoquinoline core is known to interact with several enzymes involved in metabolic pathways, potentially affecting cell growth and apoptosis. The modulation of these pathways could provide therapeutic benefits in conditions characterized by dysregulated metabolism or cellular proliferation.

Case Studies and Research Findings

In-depth research has been conducted on related compounds, focusing on their structure–activity relationships (SAR). These studies have revealed that specific modifications to the molecular structure significantly impact biological activity.

Case Study: Inhibition of HO-1
A study evaluated the inhibitory effects of several acetamide-based compounds on HO-1 activity. The results demonstrated that modifications to the central connecting chain influenced the potency and selectivity for HO isoforms. Compounds with an IC50 value of ≤ 8 μM were identified as promising candidates for further development .

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